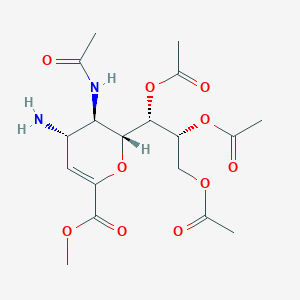

Zanamivir-Amin-Triacetat-Methylester

Übersicht

Beschreibung

Zanamivir Amine Triacetate Methyl Ester is a synthetic precursor of Zanamivir, an antiviral agent used against the influenza virus . This compound has the molecular formula C18H26N2O10 and a molecular weight of 430.41 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Wissenschaftliche Forschungsanwendungen

Zanamivir Amine Triacetate Methyl Ester has several scientific research applications:

Wirkmechanismus

Target of Action

Zanamivir Amine Triacetate Methyl Ester, also known as methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate, primarily targets the neuraminidase enzyme of the influenza virus . This enzyme plays a crucial role in the life cycle of the virus, particularly in its ability to infect host cells and spread to other cells .

Mode of Action

The compound acts as a neuraminidase inhibitor . It binds to the neuraminidase protein on the surface of the influenza virus, thereby inhibiting its function . This inhibition prevents the virus from escaping the infected host cell and spreading to other cells .

Pharmacokinetics

The pharmacokinetic properties of Zanamivir Amine Triacetate Methyl Ester are characterized by the following :

- Absorption : After inhalation, systemic absorption is approximately 4% to 17% .

- Distribution : The volume of distribution is around 16 L .

- Metabolism : The compound is not metabolized .

- Excretion : The drug is excreted in the urine as unchanged drug and in the feces as unabsorbed drug .

- Time to Peak : The peak concentration in the blood is reached within 1-2 hours .

- Half-Life : The elimination half-life in serum is between 2.5 to 5.1 hours .

Result of Action

The primary result of the action of Zanamivir Amine Triacetate Methyl Ester is the inhibition of the influenza virus’s ability to spread to other cells. By binding and inhibiting the neuraminidase protein, the drug renders the influenza virus unable to escape its host cell and infect others . This helps to limit the spread of the virus within the host, reducing the severity and duration of influenza symptoms.

Biochemische Analyse

Biochemical Properties

Zanamivir Amine Triacetate Methyl Ester interacts with various enzymes and proteins in biochemical reactions. It is primarily involved in inhibiting the neuraminidase enzyme, which plays a crucial role in the life cycle of the influenza virus . The nature of these interactions is inhibitory, preventing the normal function of the neuraminidase enzyme and thereby disrupting the viral life cycle .

Cellular Effects

Zanamivir Amine Triacetate Methyl Ester has significant effects on various types of cells, particularly those infected by the influenza virus. It influences cell function by inhibiting the action of the neuraminidase enzyme, which is critical for the release of new influenza virus particles from infected cells . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism related to viral replication .

Molecular Mechanism

The molecular mechanism of action of Zanamivir Amine Triacetate Methyl Ester involves binding interactions with the neuraminidase enzyme. This binding inhibits the enzyme’s activity, preventing the release of new virus particles from infected cells . This inhibition can also lead to changes in gene expression related to viral replication .

Temporal Effects in Laboratory Settings

Current knowledge suggests that it maintains its stability and efficacy over time

Metabolic Pathways

Zanamivir Amine Triacetate Methyl Ester is involved in the metabolic pathways related to the life cycle of the influenza virus. It interacts with the neuraminidase enzyme, a key player in the viral replication process

Transport and Distribution

Current knowledge suggests that it targets cells infected by the influenza virus, where it inhibits the neuraminidase enzyme .

Subcellular Localization

The subcellular localization of Zanamivir Amine Triacetate Methyl Ester is likely to be wherever the neuraminidase enzyme is present, given its role as a neuraminidase inhibitor

Vorbereitungsmethoden

The synthesis of Zanamivir Amine Triacetate Methyl Ester involves several steps. Initially, Zanamivir is converted to its amine derivative . This derivative is then acetylated using acetic anhydride and subsequently methylated with iodomethane . The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform and methanol . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Analyse Chemischer Reaktionen

Zanamivir Amine Triacetate Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.

Reduction: Common reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine and ester functional groups.

Common reagents used in these reactions include acetic anhydride, iodomethane, and various solvents like chloroform and methanol . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

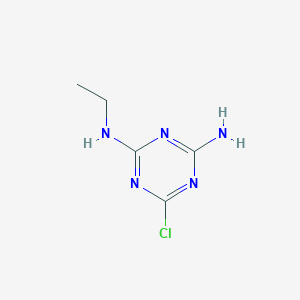

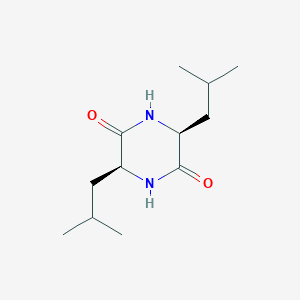

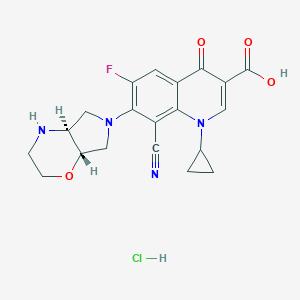

Zanamivir Amine Triacetate Methyl Ester is unique due to its specific role as a precursor to Zanamivir. Similar compounds include:

Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

Peramivir: A neuraminidase inhibitor administered intravenously for severe influenza cases.

Laninamivir: A long-acting neuraminidase inhibitor used for influenza treatment.

Compared to these compounds, Zanamivir Amine Triacetate Methyl Ester is specifically designed for research and synthesis purposes, highlighting its uniqueness in the field of antiviral research .

Eigenschaften

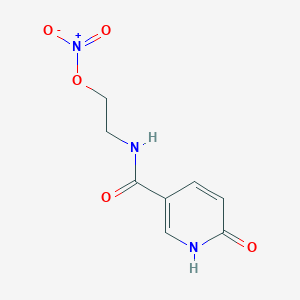

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)/t12-,14+,15+,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRWOGLOMFAFCK-IIHMKKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

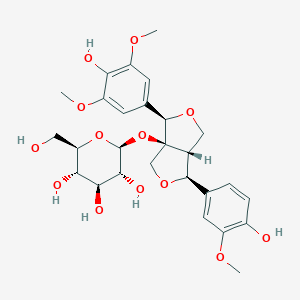

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

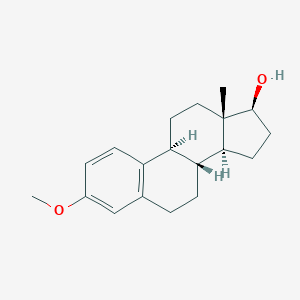

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate](/img/structure/B29238.png)